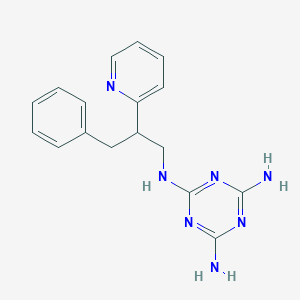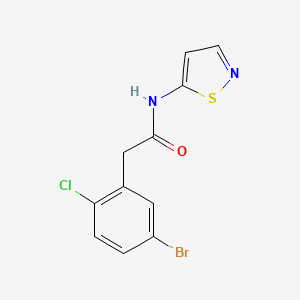![molecular formula C10H17N5O3S B7431846 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as TAK-659, is a chemical compound that has been the subject of scientific research for its potential applications in the treatment of cancer and autoimmune diseases.
作用机制
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits the activity of BTK by binding to the active site of the kinase and preventing its phosphorylation. This leads to downstream effects on various signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. By inhibiting these pathways, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone induces apoptosis in cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In autoimmune diseases, 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone reduces inflammation, inhibits the production of autoantibodies, and improves disease symptoms. 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. However, there are also some limitations to using 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.
未来方向
There are several future directions for research on 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. One area of focus is the development of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone as a therapeutic agent for cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in patients with lymphoma, leukemia, and autoimmune diseases. Another area of focus is the elucidation of the molecular mechanisms underlying 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone's effects on BTK and downstream signaling pathways. This could lead to the development of more potent and selective BTK inhibitors with improved therapeutic potential. Finally, there is a need to further explore the potential applications of 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in other disease areas, such as infectious diseases and neurodegenerative diseases.
合成方法
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is synthesized through a multi-step process that involves the reaction of 2-(2H-tetrazol-5-yl)pyrrolidine with 2-propan-2-ylsulfonyl chloride in the presence of a base, followed by purification and isolation of the resulting product. The synthesis method has been optimized to produce 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in high yields and purity.
科学研究应用
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been the subject of scientific research for its potential applications in the treatment of cancer and autoimmune diseases. Studies have shown that 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone inhibits the activity of a protein kinase called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. Inhibition of BTK by 2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in autoimmune diseases.
属性
IUPAC Name |
2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3S/c1-7(2)19(17,18)6-9(16)15-5-3-4-8(15)10-11-13-14-12-10/h7-8H,3-6H2,1-2H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKJTZQNFYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)N1CCCC1C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431765.png)

![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)
![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
![2-[(2,5-dimethylphenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431851.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)
